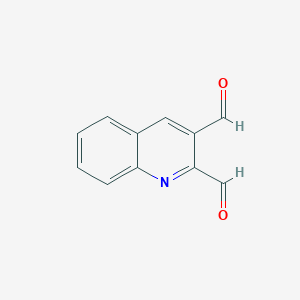

Quinoline-2,3-dicarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2,3-dicarboxaldehído de quinolina es un compuesto orgánico perteneciente a la familia de la quinolina, caracterizado por la presencia de dos grupos aldehído en las posiciones 2 y 3 del anillo de quinolina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2,3-dicarboxaldehído de quinolina puede sintetizarse a través de varios métodos. Un enfoque común involucra la reacción de Vilsmeier-Haack, donde la quinolina se trata con un reactivo de Vilsmeier (una combinación de oxicloruro de fósforo y dimetilformamida) para introducir los grupos aldehído en las posiciones deseadas . La reacción generalmente ocurre en un solvente de hidrocarburo como el tolueno o un solvente de hidrocarburo clorado como el cloruro de metileno, a temperaturas que van desde 40 °C hasta 110 °C .

Métodos de producción industrial: La producción industrial de 2,3-dicarboxaldehído de quinolina a menudo emplea rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la eficiencia. Además, se están explorando enfoques de química verde, como la síntesis asistida por microondas, para reducir el impacto ambiental y mejorar la economía atómica .

Análisis De Reacciones Químicas

Tipos de reacciones: El 2,3-dicarboxaldehído de quinolina experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio, condiciones anhidras.

Principales productos formados:

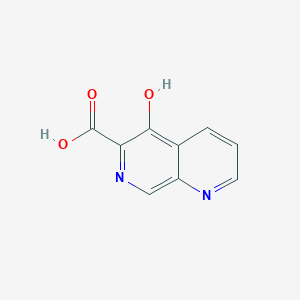

Oxidación: Ácido 2,3-dicarboxílico de quinolina.

Reducción: 2,3-Dimetanol de quinolina.

Sustitución: Quinolinas sustituidas con diarilmetil.

Aplicaciones Científicas De Investigación

El 2,3-dicarboxaldehído de quinolina tiene diversas aplicaciones en la investigación científica:

Química analítica: Se utiliza como reactivo fluorescente para detectar amonio en agua natural.

Ciencia de materiales: Empleado en la síntesis de materiales avanzados con propiedades ópticas únicas.

Química medicinal: Investigado por su potencial como bloque de construcción en el descubrimiento y desarrollo de fármacos.

Investigación biológica: Utilizado en el estudio de mecanismos enzimáticos e interacciones proteicas.

Mecanismo De Acción

El mecanismo por el cual el 2,3-dicarboxaldehído de quinolina ejerce sus efectos es principalmente a través de su interacción con los nucleófilos. Los grupos aldehído son altamente reactivos y pueden formar enlaces covalentes con sitios nucleofílicos en biomoléculas, como grupos amino en proteínas . Esta reactividad lo convierte en una herramienta valiosa en ensayos bioquímicos y estudios de biología molecular .

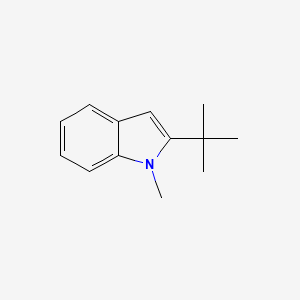

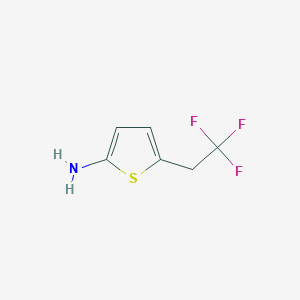

Compuestos similares:

3-Carboxaldehído de quinolina: Estructura similar pero con un solo grupo aldehído en la posición 3.

2-Carboxaldehído de quinolina: Estructura similar pero con un solo grupo aldehído en la posición 2.

Ácido 2,3-dicarboxílico de quinolina: Forma oxidada del 2,3-dicarboxaldehído de quinolina.

Unicidad: El 2,3-dicarboxaldehído de quinolina es único debido a la presencia de dos grupos aldehído reactivos, que confieren una reactividad química distinta y versatilidad en aplicaciones sintéticas. Su capacidad para formar productos fluorescentes estables lo hace particularmente valioso en investigación analítica y biológica .

Comparación Con Compuestos Similares

Quinoline-3-carbaldehyde: Similar structure but with a single aldehyde group at the 3 position.

Quinoline-2-carbaldehyde: Similar structure but with a single aldehyde group at the 2 position.

Quinoline-2,3-dicarboxylic acid: Oxidized form of quinoline-2,3-dicarbaldehyde.

Uniqueness: this compound is unique due to the presence of two reactive aldehyde groups, which confer distinct chemical reactivity and versatility in synthetic applications. Its ability to form stable fluorescent products makes it particularly valuable in analytical and biological research .

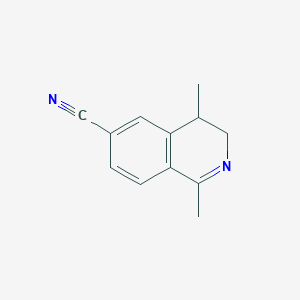

Propiedades

Número CAS |

10222-53-4 |

|---|---|

Fórmula molecular |

C11H7NO2 |

Peso molecular |

185.18 g/mol |

Nombre IUPAC |

quinoline-2,3-dicarbaldehyde |

InChI |

InChI=1S/C11H7NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-7H |

Clave InChI |

GITWZYLXJRXONX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)

![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)

![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)

![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)